Boiling Point & Lipophilicity vs. 1-Aminopyrrole
1H-Pyrrol-1-amine, 2-ethyl- exhibits a significantly higher boiling point and increased lipophilicity (XLogP3) compared to the unsubstituted parent compound, 1-aminopyrrole. These differences directly impact purification methods and solubility in organic media [1][2].
| Evidence Dimension | Physicochemical Properties: Boiling Point and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Boiling Point: 83-84 °C (3 Torr) [equivalent to ~215.8 °C at 760 mmHg]; XLogP3: 1.2 [1] |
| Comparator Or Baseline | 1-Aminopyrrole (CAS 765-39-9): Boiling Point: 174 °C (at 760 mmHg); XLogP3: 1.0 [2] |
| Quantified Difference | Boiling point is approximately 42 °C higher at atmospheric pressure. Lipophilicity is increased by +0.2 XLogP3 units. |
| Conditions | Computed and experimental data from authoritative databases (PubChem). |
Why This Matters
The higher boiling point necessitates different distillation parameters, and the increased lipophilicity improves solubility in non-polar solvents, which is critical for designing extraction and chromatographic purification steps in a synthetic workflow.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 14381082, 2-ethyl-1H-pyrrol-1-amine. Retrieved April 16, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 136589, 1-Aminopyrrole. Retrieved April 16, 2026. View Source
